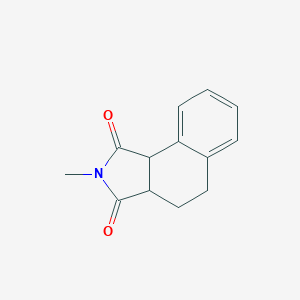

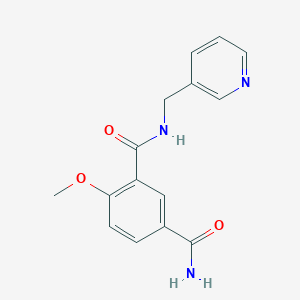

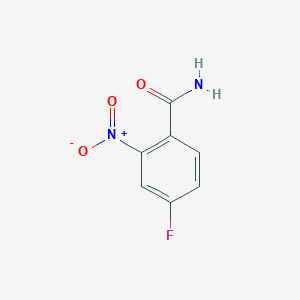

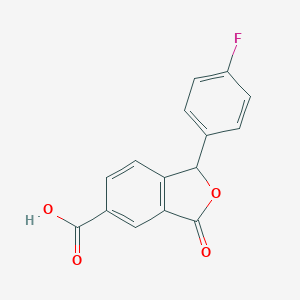

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid

Vue d'ensemble

Description

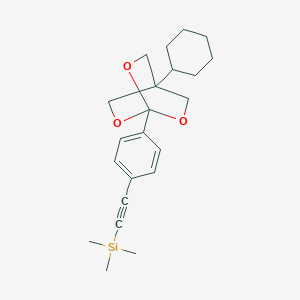

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid derivatives involves multiple steps, including the preparation of intermediates and the application of specific reactions to introduce fluorine atoms into the aromatic ring. Techniques such as the Davies and Perkin synthesis, as well as modifications through the Arndt-Eistert reaction, have been employed to yield these compounds efficiently (Skeean & Goel, 1990).

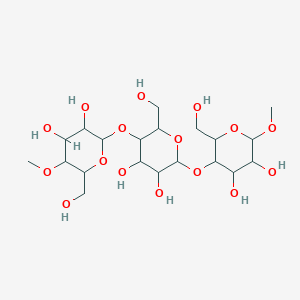

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid derivatives has been elucidated using techniques such as X-ray diffraction, which reveals the conformational properties and crystal packing of these compounds. The presence of intramolecular hydrogen bonds and the planarity of specific groups within the molecule play a crucial role in stabilizing its structure (Yeong et al., 2018).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on synthesizing novel compounds with the inclusion of fluorophenyl groups, exploring their structural and vibrational properties. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrates the utility of these compounds in understanding molecular conformation and hydrogen bonding, which could influence the design of new materials or drugs (Saeed, Erben, Shaheen, & Flörke, 2011).

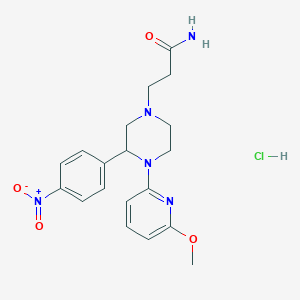

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating the 4-fluorophenyl group have been evaluated for their potential antimicrobial and anti-inflammatory effects. A study on fluorine-containing thiadiazolotriazinones highlighted promising antibacterial activities, suggesting a role in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003). Another research effort synthesized thiazolo [3,2-a] pyrimidines for anti-inflammatory and antinociceptive activity, revealing significant potential in treating inflammatory conditions (Alam, Khan, Siddiqui, & Ahsan, 2010).

Anticancer Properties

The synthesis and evaluation of compounds for anticancer activities have been a significant area of interest. One study synthesized and assessed the anticancer potential of novel compounds against human lung cancer cells, suggesting that these fluorophenyl-containing compounds might serve as leads for the development of new anticancer drugs (Zhou, Qiu, Zhang, Wang, Dong, & Liu, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKIFWYHHOBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433170 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

CAS RN |

372941-51-0 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.